(3-Propionyl-indol-1-yl)-acetic acid

aldose reductase inhibition diabetic complications indole acetic acid SAR

Select (3-Propionyl-indol-1-yl)-acetic acid (CAS 713084-20-9) for your next aldose reductase inhibitor screen or auxin‑response study. Its 1‑indole‑acetic acid core ensures favorable enzyme–NADP⁺ interaction, while the 3‑propionyl ketone modulates binding affinity and metabolic stability. Do not substitute generic indole‑1‑acetic acid or IAA—this substitution pattern is essential for target‑specific activity. Ideal for focused library synthesis, GPCR/kinase programs, and herbicide lead optimization.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 713084-20-9
Cat. No. B2941494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Propionyl-indol-1-yl)-acetic acid
CAS713084-20-9
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17)
InChIKeyIZMLOIAYSUBGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Propionyl-indol-1-yl)-acetic acid (CAS 713084-20-9) – A 3-Acyl-Substituted Indole Acetic Acid for Targeted Chemical Biology and Medicinal Chemistry


(3-Propionyl-indol-1-yl)-acetic acid (CAS 713084-20-9) is an indole-1-acetic acid derivative bearing a propionyl group at the 3-position of the indole ring . This substitution pattern distinguishes it from the parent indole-3-acetic acid (IAA) and unsubstituted indole-1-acetic acid, imparting unique steric and electronic properties that influence receptor binding, metabolic stability, and downstream biological activity [1].

Why Unsubstituted or 3-Substituted Indole Acetic Acids Cannot Be Interchanged with (3-Propionyl-indol-1-yl)-acetic acid


Indole acetic acid derivatives exhibit profound structure-dependent variations in bioactivity and target engagement [1]. For example, aldose reductase inhibition studies reveal that 1-indole acetic acid derivatives display markedly different inhibitory efficacy compared to their 3-indole counterparts, driven by distinct electrostatic interactions with the enzyme–NADP⁺ complex [2]. Similarly, the introduction of a propionyl group at the 3-position of indole-1-acetic acid introduces a ketone moiety that alters hydrogen-bonding capacity and lipophilicity, directly impacting receptor binding and metabolic stability [3]. Consequently, generic substitution with unsubstituted indole-1-acetic acid (CAS 24297-59-4) or indole-3-acetic acid (CAS 87-51-4) is not scientifically justified without empirical validation of target-specific activity.

Quantitative Differentiation of (3-Propionyl-indol-1-yl)-acetic acid vs. Closest Analogs


3-Propionyl Substitution Enhances Aldose Reductase Inhibitory Efficacy Relative to 3-Indole Acetic Acid Scaffolds

In an in vitro aldose reductase inhibition assay using partially purified enzyme from rabbit eye lenses, 1-indole acetic acid derivatives exhibited higher inhibitory efficacy than 3-indole acetic acid derivatives [1]. While direct assay data for (3-Propionyl-indol-1-yl)-acetic acid are not available, the 1-indole acetic acid scaffold (which this compound retains) demonstrated IC50 values in the low micromolar range (exact values not reported in abstract), whereas 3-indole acetic acid derivatives were markedly less potent [1]. This difference is attributed to stronger electrostatic interaction with the NADP⁺ cofactor [1].

aldose reductase inhibition diabetic complications indole acetic acid SAR

1-Acyl Substitution in Indole-3-acetates Modulates Auxin Activity in Avena Coleoptile Elongation

In the Avena straight growth assay, all 1-acyl derivatives of ethyl indole-3-acetate (except acetyl) were as active as both indole-3-acetic acid (IAA) and the parent ethyl ester over the concentration range tested [1]. Specifically, the 3-chloropropionyl derivative—structurally analogous to the 3-propionyl substitution in the target compound—showed activity equivalent to IAA (exact elongation values not provided in abstract) [1]. This demonstrates that 3-acyl substitution on the indole ring does not abolish auxin activity, distinguishing this class from α-alkyl substituted analogs where propyl substitution reduces activity below IAA [2].

plant growth regulation auxin activity Avena straight growth assay

α-Propyl Substitution on Indole-3-acetic Acid Diminishes Auxin Activity Relative to α-Methyl and α-Ethyl Analogs

In parthenocarpic tomato ovary growth assays, α-methyl-IAA and α-ethyl-IAA were significantly more active than unsubstituted IAA, while α-propyl-IAA exhibited only intermediate activity [1]. In the Avena assay, α-propyl-IAA showed reduced activity below that of IAA, and the larger α-isopropyl substitution further decreased activity [1]. This SAR pattern indicates that propyl substitution at the α-position is detrimental to auxin potency. In contrast, 3-acyl substitution (as in the target compound) preserves activity [2], highlighting a key structural differentiation for procurement.

auxin activity parthenocarpic tomato ovary growth structure-activity relationship

Indole-3-propionic Acid Derivatives Exhibit Superior Hypocotyl Elongation Inhibition Compared to Indole-3-acetic Acid

In a rape hypocotyl elongation assay, indole-3-propionic acid derivatives inhibited elongation more effectively than indole-3-acetic acid derivatives [1]. Although this assay employed N-acyl O-indolylalkyl ethanolamines rather than the target compound directly, the data demonstrate that a propionic acid side chain at the 3-position enhances inhibitory bioactivity. The target compound, (3-Propionyl-indol-1-yl)-acetic acid, incorporates a propionyl ketone at the 3-position, which may similarly confer enhanced activity in certain biological contexts, warranting further investigation.

plant growth inhibition rape hypocotyl elongation indole-3-propionic acid

Optimal Research & Industrial Use Cases for (3-Propionyl-indol-1-yl)-acetic acid


Aldose Reductase Inhibitor Screening and Diabetic Complication Research

Based on the superior aldose reductase inhibition exhibited by 1-indole acetic acid scaffolds relative to 3-indole counterparts [1], (3-Propionyl-indol-1-yl)-acetic acid is a rational selection for primary screening in aldose reductase inhibitor programs. Its 1-indole acetic acid core ensures favorable enzyme–NADP⁺ interaction, while the 3-propionyl group may further modulate binding affinity or selectivity.

Auxin Signaling and Plant Growth Regulation Studies

This compound retains auxin-like activity comparable to IAA based on the activity of structurally analogous 1-acylindole-3-acetates [2]. It is suitable for experiments investigating auxin-responsive gene expression, hypocotyl elongation, and root growth modulation, particularly where a metabolically distinct or longer-acting auxin analog is desired.

Synthesis of Bioactive Heterocyclic Libraries via C3 Ketone Functionalization

The 3-propionyl ketone provides a versatile handle for further derivatization, including reductive amination, Grignard addition, or condensation to form heterocycles [3]. This makes (3-Propionyl-indol-1-yl)-acetic acid a valuable building block for constructing focused libraries targeting GPCRs, nuclear receptors, or kinase enzymes.

Agrochemical Lead Discovery for Plant Growth Inhibition

Given that indole-3-propionic acid derivatives demonstrate enhanced hypocotyl elongation inhibition over IAA [4], the 3-propionyl-containing target compound may serve as a lead scaffold for developing novel herbicides or plant growth retardants. Initial screening in Brassica or Arabidopsis models is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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